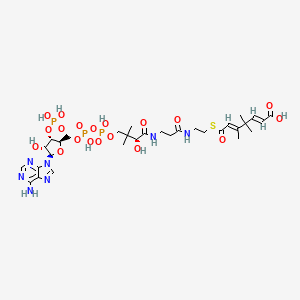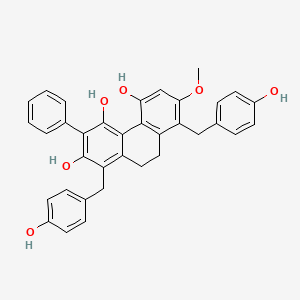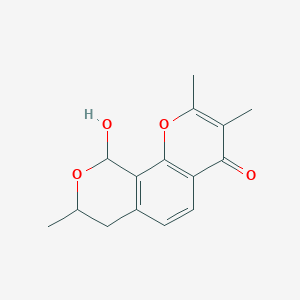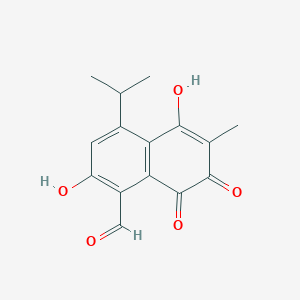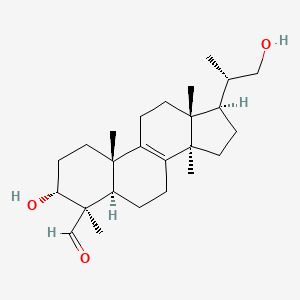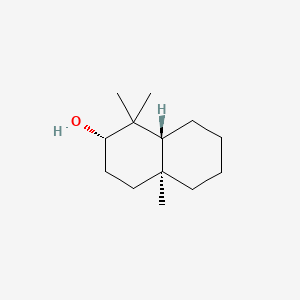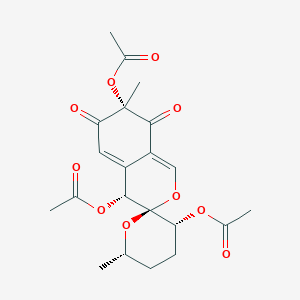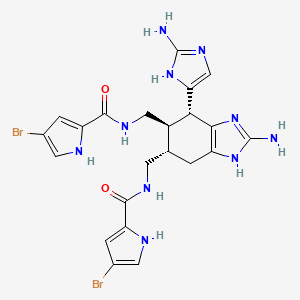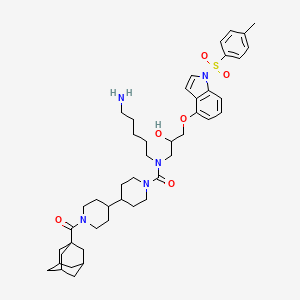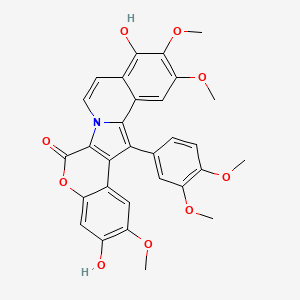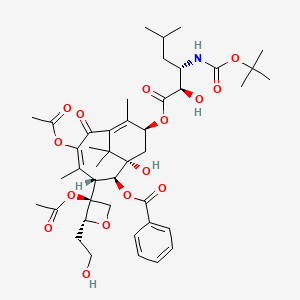![molecular formula C13H15Cl3O2 B1246907 1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]- CAS No. 848616-38-6](/img/structure/B1246907.png)
1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]- is a natural product found in Hyrtios with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
- Food Preservation: A derivative of 1,3-Benzenediol, specifically 4-hexyl-1,3-benzenediol (4HR), has demonstrated effectiveness in food preservation. It helps prevent browning in shrimp, mushrooms, fresh-cut pears, and potatoes. Additionally, it extends the storage time of apples and inhibits microbial growth (Yong-hua, 2005).
Chemical Analysis and Detection
- Detection in Prawns: A quantitative assay using high-performance liquid chromatography (HPLC) has been established for detecting 4-hexyl-1,3-benzenediol in prawn samples. This method offers accuracy, sensitivity, and feasibility for analyzing residues in prawns (Kaifeng, Taoyi, & Bei-li, 2010).
Synthesis and Complexation
- Complexation with Resorcinols: Research on the complexation between diethyl N,N′-1,3-phenyldioxalamate and derivatives of 1,3-benzenediols, including 4-hexyl-1,3-benzenediol, has been documented. These complexes form through hydrogen-bonding interactions and have potential applications in supramolecular chemistry (González-González et al., 2014).
Antibacterial Properties
- Marine Algae Derived Compounds: Bromophenols isolated from the marine alga Rhodomela confervoides, including compounds structurally similar to 1,3-benzenediols, have shown significant antibacterial activity. These compounds provide insights into potential medical applications (Xu et al., 2003).
Molecular and Crystal Structures
- Crystal Structure Analysis: The molecular and crystal structure of compounds related to 1,3-benzenediol, such as 4-dichloromethylene-5-benzoyl-6-phenyl-perhydropyrimidin-2-one, has been studied to understand their conformation and potential chemical applications (Mironova et al., 2017).
Eigenschaften
CAS-Nummer |
848616-38-6 |
|---|---|
Produktname |
1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]- |
Molekularformel |
C13H15Cl3O2 |
Molekulargewicht |
309.6 g/mol |
IUPAC-Name |
5-chloro-2-[3-(dichloromethylidene)hexyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H15Cl3O2/c1-2-3-8(13(15)16)4-5-10-11(17)6-9(14)7-12(10)18/h6-7,17-18H,2-5H2,1H3 |
InChI-Schlüssel |
MCESILKHKPMVEI-UHFFFAOYSA-N |
SMILES |
CCCC(=C(Cl)Cl)CCC1=C(C=C(C=C1O)Cl)O |
Kanonische SMILES |
CCCC(=C(Cl)Cl)CCC1=C(C=C(C=C1O)Cl)O |
Synonyme |
poipuol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



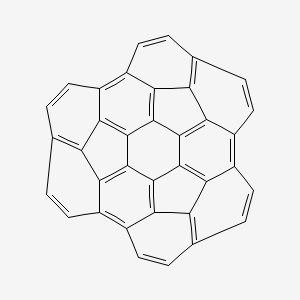
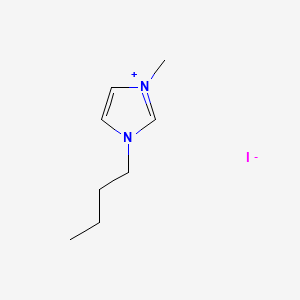
![2-({2-[4-(2H-1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl}(methyl)amino)acetic acid](/img/structure/B1246832.png)
